

Introduction: The Imperative of Selectivity in Drug Discovery

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Compound of Interest

Compound Name: *N*-(2-methoxyethyl)thian-4-amine

CAS No.: 1153348-65-2

Cat. No.: B1418524

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N-(2-methoxyethyl)thian-4-amine is a novel chemical entity characterized by a sulfur-containing heterocyclic core (thiane) and a flexible methoxyethyl sidechain. While its primary pharmacological target is under investigation, the journey from a promising hit to a viable drug candidate is critically dependent on understanding its selectivity. Unforeseen interactions with off-target proteins can lead to adverse effects, toxicity, or diminished efficacy, representing a significant cause of late-stage clinical trial failures.

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of **N-(2-methoxyethyl)thian-4-amine**. We will move beyond simple screening to establish a multi-tiered, self-validating experimental cascade. The methodologies described herein are designed to not only identify potential off-target interactions but also to quantify their potency and elucidate their functional consequences. For researchers and drug development professionals, this represents a robust strategy to de-risk a molecule, build a comprehensive safety profile, and make data-driven decisions for further development.

Structural Rationale for Cross-Reactivity Assessment

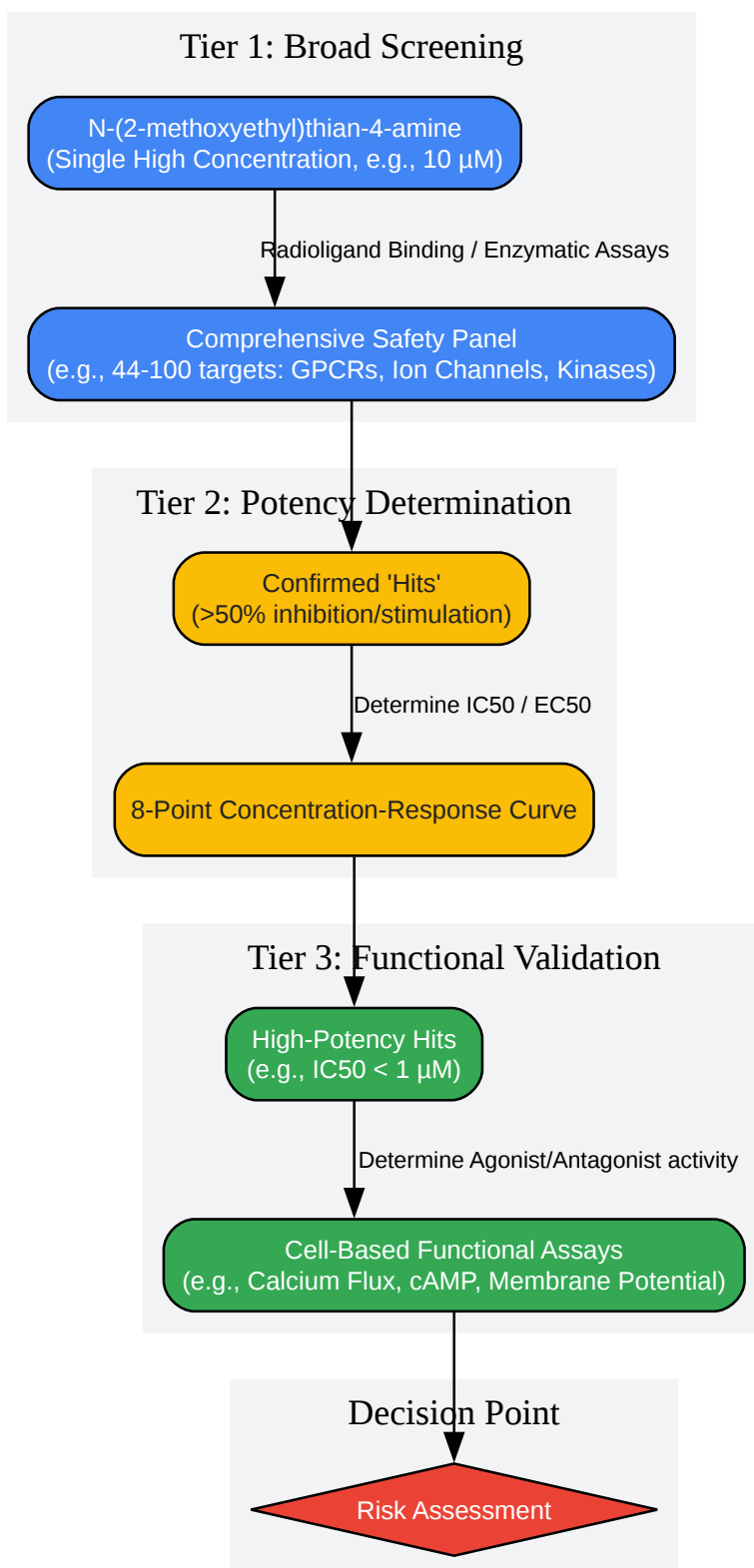
A preliminary analysis of the **N-(2-methoxyethyl)thian-4-amine** structure provides a logical basis for prioritizing target classes in cross-reactivity screening.

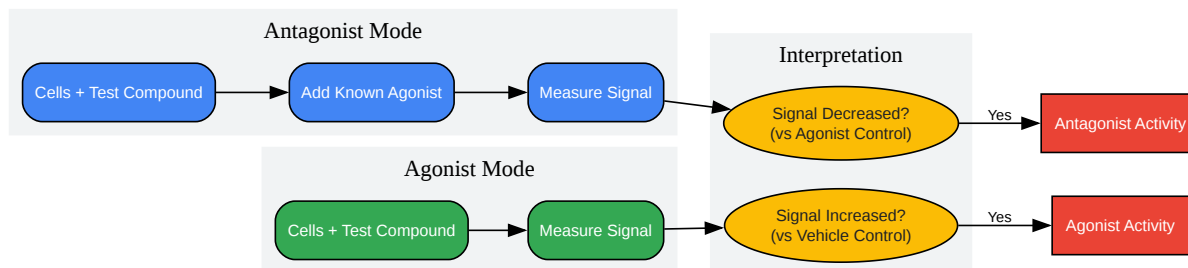
- **Thian-4-amine Core:** The basic amine presented on the saturated heterocyclic ring is a common pharmacophore. This motif suggests a potential for interaction with aminergic G-protein coupled receptors (GPCRs), such as dopaminergic, serotonergic, and adrenergic receptors, as well as ion channels and transporters that recognize endogenous amines.
- **N-(2-methoxyethyl) Moiety:** This flexible, polar sidechain can influence the compound's binding kinetics and selectivity by forming hydrogen bonds or van der Waals interactions within a binding pocket. Its presence may confer affinity for a subset of receptors that accommodate such extensions.

Given these features, a broad initial screening panel is essential to cast a wide net and empirically identify liabilities that structural analysis alone may not predict.

A Tiered Approach to Cross-Reactivity Profiling

A sequential, tiered approach is the most resource-efficient and scientifically rigorous method for evaluating off-target activity. The process is designed to move from broad, high-throughput screening to more focused, physiologically relevant assays for a progressively smaller number of identified interactions.





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